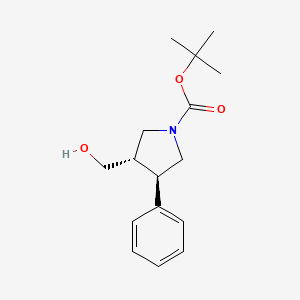

Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate

Description

Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a hydroxymethyl group at the 3-position and a phenyl substituent at the 4-position. The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic processes. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for its stereochemical precision, which is critical in drug design .

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-9-13(11-18)14(10-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAMJEAPQNBMPI-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cuprate 1,4-Addition and Lactam Reduction

This method employs a stereocontrolled 1,4-addition to establish the pyrrolidine core:

- Step 1 : Enantiopure enone 10 undergoes 1,4-addition with an arylic cuprate reagent, yielding adduct 11 as a single diastereomer (84% yield).

- Step 2 : Borane-THF reduces the lactam to generate intermediate 11a , followed by TBS ether removal to produce diol 12 (52% over two steps).

- Step 3 : RuCl₃-mediated oxidation converts 12 to diacid 12a , and Boc deprotection with TFA affords the target compound (86% over two steps).

- High diastereoselectivity in the 1,4-addition step.

- Borane-THF ensures selective lactam reduction without epimerization.

Rhodium-Catalyzed 1,4-Addition for Analogues

For derivatives with varied substituents, rhodium(I) catalysis replaces copper:

- Step 1 : Boronic ester 17 (prepared in four steps from 13 ) undergoes Rh-catalyzed 1,4-addition to form intermediates for analogues 5e-i .

- Step 2 : Pd-catalyzed oxidative carbonylation introduces carboxylate groups (e.g., 5c in 90% yield).

C–H Activation-Arylation Strategy

This approach constructs complex aryl-pyrrolidine frameworks:

- Step 1 : Iodination and esterification of 43 produce tetrasubstituted aryl iodide 44 (69% over two steps).

- Step 2 : C–H activation-arylation couples 44 with 30 , yielding 45 (31%).

- Step 3 : Epimerization and esterification generate TBTA-protected intermediate 46a , followed by oxidative carbonylation to 46b .

Deprotection and Final Functionalization

Global deprotection with TFA (96–93% yield) is standard for Boc removal. For hydroxymethyl installation:

- Sonogashira Coupling : Alkyne 35a forms via coupling of 23a with TMSA (66% over two steps), followed by CuAAC to triazole 36a (65%).

- Reduction : NaBH₄ reduces aldehydes to alcohols (e.g., 11a ).

Comparative Data Table: Key Reactions and Yields

Stereochemical Control Considerations

- Chiral Starting Materials : Enantiopure enone 10 ensures (3S,4R) configuration.

- Epimerization : Basic hydrolysis (e.g., NaOH/EtOH) corrects stereochemistry at C3/C4.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

Oxidation: Carboxylic acid derivatives

Reduction: Alcohol derivatives

Substitution: Nitro or halogenated phenyl derivatives

Scientific Research Applications

Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- Target Compound : Phenyl group at the 4-position (CAS: N/A).

- Analog 1: 4-Methoxyphenyl substituent (CAS: 1186654-76-1, Molecular Formula: C₁₇H₂₅NO₄).

- Analog 2 : 2-(Trifluoromethyl)phenyl substituent (CAS: 1186647-92-6).

Variations in Pyrrolidine Substituents

- Analog 3: (3R,4S)-3-Hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1052713-78-6, Molecular Formula: C₁₁H₁₈F₃NO₃). The trifluoromethyl and methyl groups introduce steric bulk and lipophilicity, while the hydroxy group offers a site for further derivatization. This compound is used in agrochemical research due to its resistance to enzymatic degradation .

Stereochemical Differences

- Analog 4: (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (from EP 4374877 A2). This analog was used in a Mitsunobu reaction to synthesize a carboxamide derivative, highlighting its utility in complex molecule assembly .

Functional Group Modifications

- Analog 5: (±)-trans-1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate (from Catalog of Pyridine Compounds). However, the racemic mixture limits its use in enantioselective synthesis .

Comparative Data Table

Key Research Findings

Stereochemical Impact : The 3S,4R configuration in the target compound is critical for its role in synthesizing enantiopure pharmaceuticals, whereas analogs with 2S or 3R,4S configurations show divergent reactivity and biological activity .

Solubility and Reactivity : The 4-methoxyphenyl analog (CAS: 1186654-76-1) exhibits improved aqueous solubility due to the electron-donating methoxy group, making it preferable for reactions in polar solvents .

Metabolic Stability : The 2-(trifluoromethyl)phenyl derivative (CAS: 1186647-92-6) demonstrates enhanced metabolic stability in preclinical studies, attributed to the electron-withdrawing CF₃ group .

Synthetic Utility : The tert-butyl group in all analogs provides robust protection during multi-step syntheses, but its bulkiness may hinder reactions requiring nucleophilic attack at the pyrrolidine nitrogen .

Biological Activity

Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate is a complex organic compound with significant potential in biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , featuring a pyrrolidine ring with distinct substituents that enhance its stability and reactivity. The compound's unique structure is characterized by:

- A tert-butyl ester group

- A hydroxymethyl group

- A phenyl group

This specific substitution pattern is crucial for its biological interactions and pharmacological properties.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.

- Receptor Binding : It can bind to receptor sites, influencing signaling pathways and cellular responses.

- Antioxidant Activity : Potentially reduces oxidative stress by scavenging free radicals.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

- Neuroprotective Effects : Research indicates that it may provide neuroprotection against amyloid-beta-induced toxicity in astrocytes. In vitro studies showed an improvement in cell viability when treated with the compound in the presence of amyloid-beta peptides, suggesting its role in mitigating neurodegenerative processes .

- Anticancer Properties : The compound has been investigated for its potential anticancer activity. In assays using BALB/3T3 cells, it demonstrated dose-dependent inhibition of cell transformation induced by tumor promoters .

- Anti-inflammatory Activity : It may exhibit anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines in various cellular models .

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Neuroprotection Against Amyloid Beta :

- In vitro studies demonstrated that the compound significantly improved astrocyte survival rates when co-treated with amyloid-beta peptides, indicating a protective mechanism against neurodegeneration .

- The compound was able to inhibit the aggregation of amyloid-beta peptides by approximately 85% at a concentration of 100 μM .

-

Anticancer Activity :

- In a two-stage transformation assay using BALB/3T3 cells, this compound showed significant initiating activity when combined with tumor promoters .

- The potency of this compound was highlighted as being comparable to known carcinogens, suggesting further investigation into its potential therapeutic uses in oncology.

Q & A

Q. What spectroscopic methods are recommended for characterizing this compound?

Characterization typically involves multinuclear NMR (1H, 13C, and 31P, if applicable), ESI-MS , and HRMS to confirm molecular weight and functional groups. For diastereomers or rotamers, 2D NMR (e.g., COSY, NOESY) can resolve structural ambiguities. X-ray crystallography is critical for confirming stereochemistry, as seen in crystallographic reports of related pyrrolidine derivatives .

Q. What are the key synthetic steps for this compound?

Common strategies include:

- Protection/deprotection : Use of tert-butyl carbamate (Boc) to protect the pyrrolidine nitrogen .

- Coupling reactions : For example, photoinduced deformylative phosphonylation under controlled conditions (e.g., 0–20°C, dichloromethane) with catalysts like DMAP and triethylamine .

- Purification : Column chromatography (e.g., ethanol/chlorform or ethyl acetate/hexane) to isolate stereoisomers .

Q. What safety protocols should be followed during handling?

While specific SDS data for this compound is limited, general precautions for tert-butyl carbamates include:

- Avoiding inhalation/contact using PPE (gloves, lab coat).

- Working in a fume hood with adequate ventilation .

- Emergency measures: Flush eyes/skin with water and seek medical attention for irritation .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

- Chiral catalysts : Use of enantioselective catalysts in asymmetric hydrogenation or alkylation steps.

- Analytical validation : Combine chiral HPLC with X-ray crystallography to confirm the (3S,4R) configuration .

- Low-temperature reactions : Minimize racemization during coupling steps (e.g., 0°C for sulfonylation) .

Q. How to address low yields in multi-step syntheses?

- Optimize reaction conditions : Adjust temperature (e.g., 20°C for higher coupling efficiency) and catalyst loading (e.g., DMAP at 0.1 eq) .

- Intermediate purification : Use silica gel chromatography to remove byproducts before final steps .

- Mechanistic studies : Monitor reaction progress via TLC or in situ NMR to identify bottlenecks .

Q. What strategies resolve contradictions in NMR data for diastereomers?

- 2D NMR : Use NOESY to distinguish between rotamers or diastereomers via spatial correlations .

- Dynamic NMR : Analyze temperature-dependent splitting to identify exchange processes .

- X-ray validation : Resolve ambiguities by comparing experimental NMR with crystallographic data .

Q. How to derivatize the hydroxymethyl group for functional studies?

- Oxidation : Convert to a carboxylic acid using TEMPO/NaClO for further coupling .

- Esterification : React with acyl chlorides or anhydrides to form esters (e.g., methoxymethyl analogs via methyl iodide/NaH) .

- Phosphorylation : Introduce phosphonate groups via photoinduced reactions .

Data Contradiction Analysis

Q. Conflicting reports on diastereomer ratios in NMR: How to interpret?

Discrepancies may arise from solvent polarity, temperature, or dynamic equilibria. For example, observed rotameric mixtures in 31P NMR due to restricted rotation. To resolve:

- Perform variable-temperature NMR to assess rotational barriers.

- Compare data with computational models (DFT) .

Methodological Tables

| Synthetic Step | Conditions | Yield | Reference |

|---|---|---|---|

| Boc protection | DMAP, triethylamine, CH2Cl2, 0–20°C | 42–69% | |

| Hydrogenation | H2, Pd/C, ethanol, RT, 12h | 78% | |

| Chiral resolution | Chiral HPLC (ethanol/chloroform 1:8) | 93% |

Key Takeaways

- Stereochemical validation requires a combination of experimental (X-ray, NMR) and computational methods.

- Yield optimization hinges on reaction condition tuning and intermediate purification.

- Safety protocols for tert-butyl carbamates should prioritize PPE and ventilation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.